

Introduction to Endomorphin-1 and the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GPCR agonist-2	
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The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the effects of opioids, including analgesia.[1][2] Endogenous opioids are naturally occurring peptides that act as ligands for these receptors.[1][3] Among these, endomorphin-1, a tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2, stands out for its exceptionally high affinity and selectivity for the MOR.[4][5] Discovered in the mammalian brain, endomorphins are structurally distinct from other endogenous opioids like enkephalins and endorphins.[4][6] This high selectivity makes endomorphin-1 a subject of intense research for the development of novel analgesics with potentially fewer side effects compared to traditional opioids.[4][7]

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of endomorphin-1 in comparison to other relevant opioid ligands. These values are critical for understanding the pharmacological profile of these compounds.

Table 1: Comparative Binding Affinities (Ki) of Opioid Ligands for Mu, Delta, and Kappa Receptors[5]



Ligand	Mu (μ) Ki (nM)	Delta (δ) Ki (nM)	Карра (к) Ki (nM)
Endomorphin-1	0.34	>10,000	>10,000
Endomorphin-2	0.69	>10,000	>10,000
β-Endorphin	0.5 - 2	0.5 - 3	8 - 20
[Met]Enkephalin	1.5 - 5	0.5 - 2	>10,000
Dynorphin A	0.8 - 3	2 - 10	0.1 - 0.5
DAMGO (synthetic)	1.2	225	4,600

Note: Ki values can vary based on experimental conditions and the specific radioligand used.

Table 2: Functional Potency (EC50) and Efficacy (%Max) in [35S]GTPyS Binding Assays[6]

Ligand	EC50 (nM)	Efficacy (% Max relative to DAMGO)
Endomorphin-1	1.5 - 10	90 - 100%
Endomorphin-2	2 - 15	85 - 95%
β-Endorphin	5 - 20	95 - 105%
Morphine	20 - 50	60 - 70%

Note: EC50 and Emax values are dependent on the cell line and specific assay conditions.

Signaling Pathways

Upon binding of endomorphin-1, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling

The MOR primarily couples to inhibitory G-proteins (Gi/o).[2][8] Activation of the Gi/o pathway by endomorphin-1 leads to:

Foundational & Exploratory

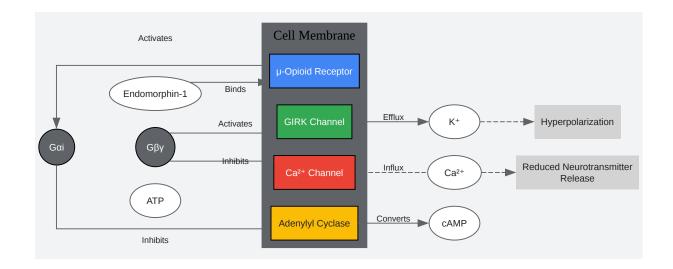


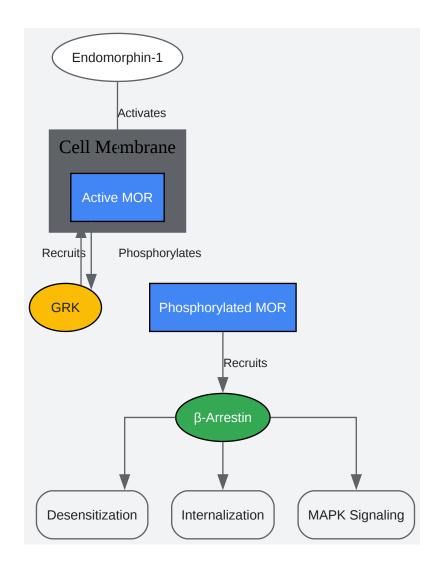


- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
- Modulation of Ion Channels:
 - Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.[1][3]
 - Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[9]

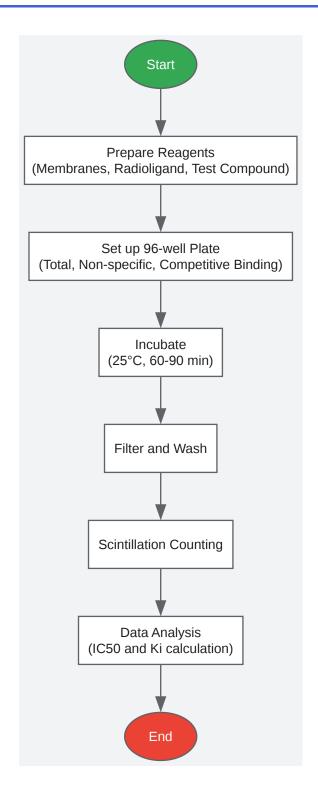
These actions collectively contribute to the analgesic effects of endomorphin-1.











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- To cite this document: BenchChem. [Introduction to Endomorphin-1 and the μ-Opioid Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2518962#endogenous-ligand-for-gpcr-agonist-2-target-receptor]

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